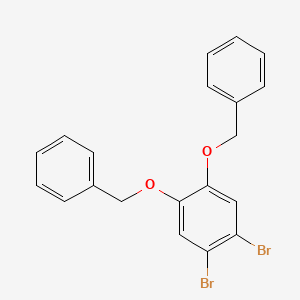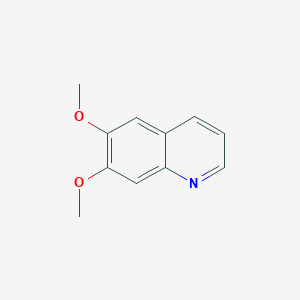
6,7-Dimetoxiquinolina
Descripción general
Descripción
6,7-Dimethoxyquinoline is a heterocyclic aromatic organic compound with the molecular formula C11H11NO2 It is a derivative of quinoline, featuring methoxy groups at the 6th and 7th positions on the quinoline ring
Aplicaciones Científicas De Investigación
6,7-Dimethoxyquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Derivatives of 6,7-Dimethoxyquinoline are investigated for their potential as anticancer, antiviral, and antimicrobial agents.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
The primary target of 6,7-Dimethoxyquinoline is G9a , also known as EHMT2 . G9a is a histone-lysine N-methyltransferase (HKMT) that plays a crucial role in epigenetic regulation via the installation of histone methylation marks .
Mode of Action
6,7-Dimethoxyquinoline interacts with G9a as a substrate-competitive inhibitor . It competes with the natural substrate of G9a for the binding site, thereby inhibiting the activity of G9a .
Biochemical Pathways
G9a catalyzes the addition of one or two methyl groups to lysine 9 of histone H3 (H3K9me1 and H3K9me2) within a chromatin environment . The methylation of H3K9 is associated with many biological pathways and is aberrantly regulated in several diseases including cancer and AIDS . Mono-methylation of histone H3 (H3K9me1) is associated with permissive chromatin, while di- and tri-methylation (H3K9me2/3) label a repressed chromatin state .
Pharmacokinetics
The pka values of a similar compound, bix-01294, were found to be 694 ± 001, 824 ± 005, and 922 ± 004 . These values could potentially influence the absorption, distribution, metabolism, and excretion (ADME) of 6,7-Dimethoxyquinoline.
Result of Action
The inhibition of G9a by 6,7-Dimethoxyquinoline can lead to changes in the methylation state of histones, particularly at the H3K9 site . This can affect gene expression and cellular functions, potentially influencing disease states such as cancer .
Análisis Bioquímico
Biochemical Properties
6,7-Dimethoxyquinoline plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme G9a, a histone lysine methyltransferase (HKMT). G9a is involved in the methylation of histone H3 at lysine 9 (H3K9), which is a crucial modification for epigenetic regulation. 6,7-Dimethoxyquinoline interacts with the SET domain of G9a, inhibiting its activity and thereby affecting the methylation status of histone H3 . This inhibition can lead to changes in gene expression and has potential therapeutic implications for diseases such as cancer.
Cellular Effects
6,7-Dimethoxyquinoline has been shown to influence various cellular processes. By inhibiting G9a, it affects the methylation of histone H3, leading to alterations in chromatin structure and gene expression. This can impact cell signaling pathways, cellular metabolism, and overall cell function. For instance, the inhibition of G9a by 6,7-Dimethoxyquinoline can result in the reactivation of tumor suppressor genes, thereby inhibiting cancer cell proliferation . Additionally, it may affect other non-histone targets of G9a, further influencing cellular processes.
Molecular Mechanism
The molecular mechanism of 6,7-Dimethoxyquinoline involves its binding to the SET domain of G9a, which is responsible for the enzyme’s catalytic activity. By occupying the substrate-binding pocket of G9a, 6,7-Dimethoxyquinoline prevents the methylation of histone H3 at lysine 9. This inhibition disrupts the formation of repressive chromatin marks, leading to changes in gene expression . Molecular docking studies have shown that 6,7-Dimethoxyquinoline forms stable interactions with key residues in the SET domain, explaining its potent inhibitory activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,7-Dimethoxyquinoline have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to 6,7-Dimethoxyquinoline can lead to sustained inhibition of G9a and persistent changes in gene expression . The exact temporal dynamics of its effects may vary depending on the experimental conditions and the specific cellular context.
Dosage Effects in Animal Models
The effects of 6,7-Dimethoxyquinoline in animal models have been studied to understand its therapeutic potential and toxicity. At lower doses, 6,7-Dimethoxyquinoline effectively inhibits G9a and induces changes in gene expression without causing significant adverse effects. At higher doses, the compound may exhibit toxicity, leading to adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
6,7-Dimethoxyquinoline is involved in various metabolic pathways, primarily through its interaction with G9a. The inhibition of G9a by 6,7-Dimethoxyquinoline affects the methylation status of histone H3, which in turn influences the expression of genes involved in metabolic processes . Additionally, 6,7-Dimethoxyquinoline may interact with other
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxyquinoline typically involves the following steps:
Nitrification: Starting with 3,4-dimethoxyacetophenone, nitrification is carried out to obtain 2-nitro-4,5-dimethoxyacetophenone.
Condensation: The nitro compound is then condensed with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.
Reduction Cyclization: This intermediate undergoes hydrogenation to yield 4-hydroxy-6,7-dimethoxyquinoline through reduction and cyclization.
Chlorination: Finally, chlorination of the hydroxy compound produces 4-chloro-6,7-dimethoxyquinoline.
Industrial Production Methods: The industrial production of 6,7-Dimethoxyquinoline follows similar synthetic routes but is optimized for large-scale production. This involves using accessible raw materials, mild reaction conditions, and efficient purification processes to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 6,7-Dimethoxyquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different aminoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Comparación Con Compuestos Similares
6,7-Dimethoxyquinazoline: Similar in structure but with a nitrogen atom at the 4th position.
4-Chloro-6,7-dimethoxyquinoline: A chlorinated derivative with different reactivity and applications.
2,4-Diamino-6,7-dimethoxyquinoline: Contains amino groups at the 2nd and 4th positions, used as enzyme inhibitors.
Uniqueness: 6,7-Dimethoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups at the 6th and 7th positions influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
IUPAC Name |
6,7-dimethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-13-10-6-8-4-3-5-12-9(8)7-11(10)14-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDPMVJGEGAJBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446028 | |
| Record name | 6,7-dimethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67278-27-7 | |
| Record name | 6,7-dimethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


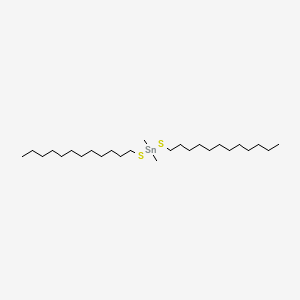
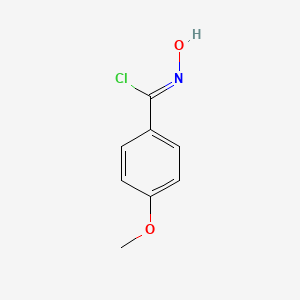
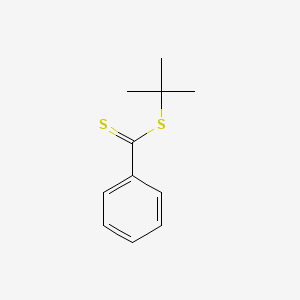
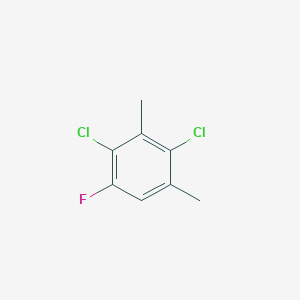
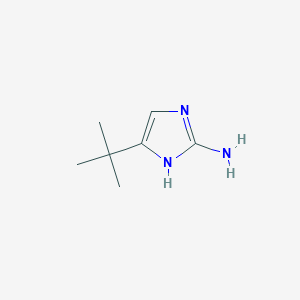

![2-Ethyloxazolo[4,5-B]pyridine](/img/structure/B1600301.png)
![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1600303.png)


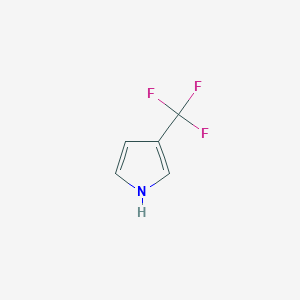

![1-Oxaspiro[2.4]heptane-2-methanol](/img/structure/B1600311.png)
